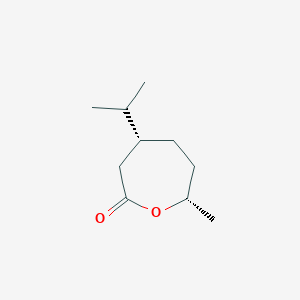
Einecs 234-787-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 234-787-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which serves as a reference for regulatory and safety purposes.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Einecs 234-787-9 can vary depending on the desired purity and application. Generally, the preparation involves specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often employ large-scale reactors and continuous processing to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Einecs 234-787-9 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Einecs 234-787-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biochemical assays and studies involving cellular processes.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Einecs 234-787-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the compound’s structure and functional groups. The exact mechanism can vary based on the application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Einecs 234-787-9 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
Einecs 234-985-5: Bismuth tetroxide
Einecs 239-934-0: Mercurous oxide
Einecs 433-610-4: Copolymer of 4-hydroxystyrene, 4-tert-butoxystyrene, and 2,5-dimethyl-2,5-diacryloxyhexane.
Each of these compounds has unique properties and applications, highlighting the distinct characteristics of this compound.
Eigenschaften
CAS-Nummer |
12033-60-2 |
|---|---|
Molekularformel |
NSi |
Molekulargewicht |
42.092 g/mol |
IUPAC-Name |
azanylidynesilicon |
InChI |
InChI=1S/NSi/c1-2 |
InChI-Schlüssel |
NCLWWTWAYQTPBU-UHFFFAOYSA-N |
Kanonische SMILES |
N#[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



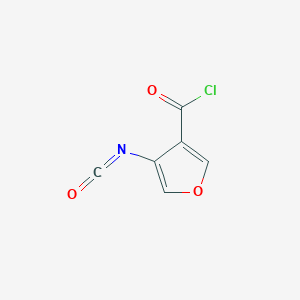
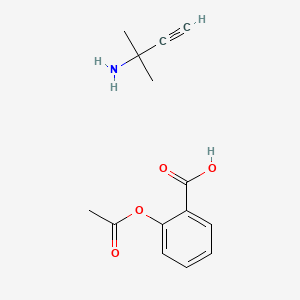
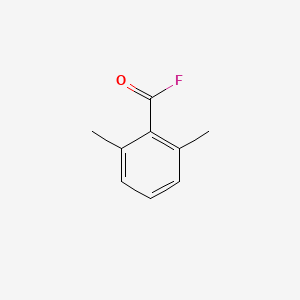
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)

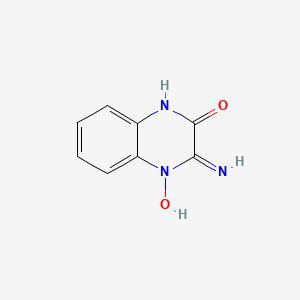
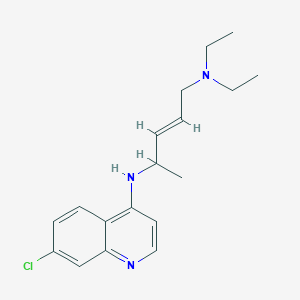
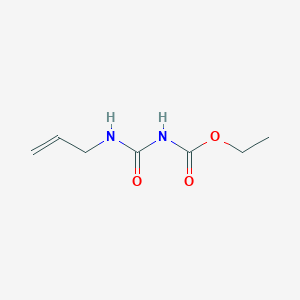

![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
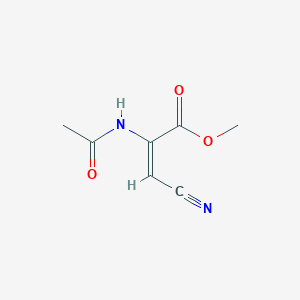
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
